Lificiguat (YC-1): A Technical Guide to its Mechanism of Action in Endothelial Cells
Lificiguat (YC-1): A Technical Guide to its Mechanism of Action in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanism of Lificiguat (commonly known as YC-1), focusing on its action within and upon endothelial cells. Lificiguat is a benzyl (B1604629) indazole derivative that pioneered a class of drugs known as soluble guanylate cyclase (sGC) stimulators and activators.[1] Its ability to modulate the nitric oxide (NO) signaling pathway, independent of endogenous NO production, has made it a significant tool in cardiovascular research and a precursor to clinically approved drugs.[2]
Core Mechanism: Dual-Mode Activation of Soluble Guanylate Cyclase (sGC)
The primary molecular target of Lificiguat is the enzyme soluble guanylate cyclase (sGC), a key component of the nitric oxide signaling pathway. In its physiological state, sGC is activated by NO, which is synthesized by endothelial nitric oxide synthase (eNOS) in endothelial cells. NO binds to the ferrous heme moiety of sGC, triggering a conformational change that converts guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][3][4]
Lificiguat modulates this pathway through a unique, dual mechanism of action that does not depend on endogenous NO:
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Direct (NO-Independent) Activation: Lificiguat can directly bind to an allosteric site on the sGC enzyme, inducing a modest activation (approximately 10-fold) and subsequent cGMP production even in the complete absence of NO.[1][5]
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Synergistic Sensitization (NO-Dependent Potentiation): In the presence of NO (or other gaseous ligands like carbon monoxide, CO), Lificiguat's effect is dramatically amplified.[1][6] It sensitizes the enzyme to NO, resulting in a synergistic activation that can be several hundred-fold greater than with either agent alone.[5] This occurs because Lificiguat's binding to the allosteric site stabilizes the activated state of the enzyme and slows the rate of NO dissociation from the heme group.[1]
Recent structural studies have shown that stimulators like Lificiguat bind between the β1 H-NOX and coiled-coil domains of sGC, stabilizing the enzyme in its extended, active conformation.[3][7]
Downstream Cellular Effects in the Vasculature
The Lificiguat-induced elevation of cGMP triggers a cascade of downstream events in both endothelial and vascular smooth muscle cells, contributing to its overall therapeutic profile.
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Vasodilation: The most prominent effect is potent, long-lasting vasodilation. Increased cGMP in vascular smooth muscle cells activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium and smooth muscle relaxation.[4] Lificiguat induces concentration-dependent, endothelium-independent relaxation.[8][9]
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Inhibition of Phosphodiesterase (PDE): Some evidence suggests Lificiguat also possesses PDE inhibitory activity, particularly against cGMP-degrading isoforms.[8] This dual action—stimulating cGMP production via sGC and preventing its breakdown—leads to a more substantial and sustained elevation of intracellular cGMP levels compared to NO donors alone.[8][9]
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Positive Feedback on NO Production: In endothelial cells, the rise in cGMP can stimulate eNOS activity, leading to further NO production and creating a positive feedback loop that potentiates the vasodilatory response.[10]
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Anti-inflammatory and Anti-remodeling Effects:
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Reduced Endothelin-1 (B181129) (ET-1): Lificiguat has been shown to decrease the secretion of ET-1, a potent vasoconstrictor and pro-fibrotic molecule, from endothelial cells via a cGMP-dependent mechanism.[11]
-
Decreased Superoxide (B77818): sGC activation can lead to a reduction in superoxide anion concentration, which in turn preserves the bioavailability of endogenous NO that would otherwise be scavenged.[12]
-
Anti-platelet Aggregation: A primary discovered effect of Lificiguat is the potent inhibition of platelet aggregation, mediated by elevated cGMP levels.[2][5]
-
Reduced Profibrotic Cytokines: In human microvascular endothelial cells, related sGC activators have been shown to reduce the production of the profibrotic cytokine TGF-β2 under hypoxic conditions.[13][14]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the activity of Lificiguat from published literature.
| Parameter | Value | Context | Source(s) |
| sGC Binding Affinity (Kd) | 0.6 - 1.1 µM | Binding to the β subunit of sGC in the presence of CO. | [15] |
| sGC Activation (NO-independent) | ~10-fold | Direct stimulation of purified sGC without NO. | [1][5] |
| sGC Activation (Synergistic) | Several hundred-fold | Potentiation of NO- or CO-dependent sGC activation. | [1][5][6] |
| Vasorelaxation | 0.3 - 300 µM | Concentration range causing relaxation in isolated rabbit aortic rings. | [8][9] |
| Platelet Aggregation Inhibition | 70% inhibition at 30 µM | Inhibition of platelet aggregation induced in vitro. | [2] |
Key Experimental Protocols
The characterization of Lificiguat's mechanism relies on several key experimental methodologies. Below are generalized protocols representative of those cited in the literature.
A. sGC Activity Assay (using Radioisotopes)
This assay quantifies the enzymatic activity of sGC by measuring the conversion of radiolabeled GTP to cGMP.
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Preparation: Cell lysates (e.g., from endothelial cells) or purified recombinant sGC enzyme are prepared.
-
Reaction Mixture: A reaction buffer is prepared, typically containing 50 mM HEPES, MgCl₂, GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and [α-³²P]GTP as a tracer.[16][17]
-
Incubation: The enzyme preparation is added to the reaction mixture with or without Lificiguat and/or an NO donor (e.g., SNAP). The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).
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Separation & Quantification: The reaction is stopped, and the produced [α-³²P]cGMP is separated from the unreacted [α-³²P]GTP, typically using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Analysis: The radioactivity of the cGMP fraction is measured using a scintillation counter. Activity is expressed as pmol of cGMP formed per minute per mg of protein.[16]
B. Vascular Reactivity Assay (Isometric Tension)
This ex vivo method assesses the direct effect of Lificiguat on blood vessel tone.
-
Tissue Preparation: A blood vessel, such as a rabbit or mouse aorta, is carefully excised and cut into rings (2-4 mm).[8][9]
-
Mounting: The aortic rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and aerated with 95% O₂/5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: Once equilibrated, the rings are pre-constricted with a vasoconstrictor agent like phenylephrine (B352888) (PE) or norepinephrine (B1679862) (NE) to achieve a stable, submaximal contraction.
-
Concentration-Response: Lificiguat is added to the bath in a cumulative manner, with the relaxation response recorded at each concentration until a maximal effect is observed.
-
Analysis: The relaxation is expressed as a percentage reversal of the pre-contraction induced by the vasoconstrictor. EC₅₀ values can be calculated from the resulting concentration-response curve.
C. Intracellular cGMP Measurement
This assay quantifies the second messenger produced in response to sGC activation in intact cells.
-
Cell Culture: Endothelial cells are cultured in multi-well plates until confluent.
-
Pre-incubation: Cells are often pre-incubated with a PDE inhibitor (e.g., IBMX) to allow for the accumulation of cGMP.
-
Stimulation: The culture medium is replaced with a medium containing various concentrations of Lificiguat (with or without an NO donor) for a specified time.
-
Lysis: The reaction is terminated by removing the medium and lysing the cells (e.g., with 0.1 M HCl or a commercial lysis buffer).
-
Quantification: The cGMP concentration in the cell lysate is determined using a commercially available, competitive Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.[17][18]
-
Normalization: Results are typically normalized to the total protein content of the lysate and expressed as pmol cGMP/mg protein or as a fold-increase over basal levels.
References
- 1. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Vericiguat prevents high glucose-mediated impaired vascular smooth muscle cGMP production and vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lificiguat | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 6. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the soluble guanylyl cyclase activator, YC‐1, on vascular tone, cyclic GMP levels and phosphodiesterase activity | Semantic Scholar [semanticscholar.org]
- 10. In Endothelial Cells, the Activation or Stimulation of Soluble Guanylyl Cyclase Induces the Nitric Oxide Production by a Mechanism Dependent of Nitric Oxide Synthase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide decreases endothelin-1 secretion through the activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. NO and CO differentially activate soluble guanylyl cyclase via a heme pivot-bend mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
